molecular formula C19H19N5O2S B2626758 2-(5-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine CAS No. 1323775-42-3

2-(5-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine

Cat. No.: B2626758
CAS No.: 1323775-42-3
M. Wt: 381.45
InChI Key: WLIZNGAOWGCDKA-UHFFFAOYSA-N
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Description

2-(5-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene, azetidine, oxadiazole, and pyrimidine rings within its structure suggests a wide range of biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multi-step reactions that incorporate various heterocyclic building blocks One common approach is to start with the thiophene derivative, which undergoes cyclization reactions to form the azetidine and oxadiazole rings

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the formation of the desired product. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form secondary amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the azetidine ring may produce azetidine-3-amine.

Scientific Research Applications

2-(5-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(5-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Known for their biological activity and use in organic electronics.

    Azetidine derivatives: Studied for their potential as enzyme inhibitors.

    Oxadiazole derivatives: Explored for their antimicrobial and anticancer properties.

    Pyrimidine derivatives: Widely used in medicinal chemistry for their role in DNA and RNA synthesis.

Uniqueness

What sets 2-(5-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine apart is the combination of these diverse heterocyclic structures within a single molecule. This unique arrangement allows for a broad spectrum of chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-18(19(6-1-2-7-19)14-5-3-10-27-14)24-11-13(12-24)17-22-16(23-26-17)15-20-8-4-9-21-15/h3-5,8-10,13H,1-2,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIZNGAOWGCDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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